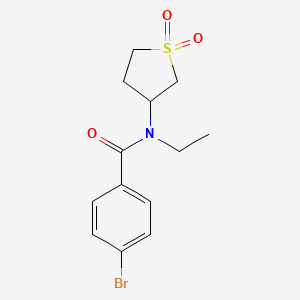

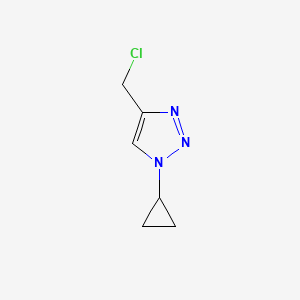

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone" is a complex organic molecule that can be expected to have a range of interactions and properties due to its structural components. Compounds with similar structures have been synthesized and studied for their potential biological activities and chemical properties. These studies often include synthesis analysis, molecular structure elucidation, and investigation of physical and chemical properties.

Synthesis Analysis

Synthetic approaches to similar compounds often involve multi-step organic reactions, starting from readily available substrates. For instance, compounds with pyrazole, thiadiazole, and piperidine fragments are typically synthesized using a stepwise methodology that may include nucleophilic substitution reactions, cyclization steps, and condensations (Abdelall et al., 2016). The specific synthesis route for our compound would likely involve building the thiadiazole and pyrazole moieties separately before introducing the piperidine and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds containing similar functional groups has been elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These analyses provide detailed information on molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms (Govindhan et al., 2017). For our compound, such studies would reveal how the thiadiazole, pyrazole, and fluorophenyl groups are oriented in relation to the piperidine ring, which is crucial for understanding its reactivity and interactions.

Chemical Reactions and Properties

The reactivity of similar compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density around the molecule. This can be analyzed through studies like Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are indicative of a molecule's ability to participate in chemical reactions, such as nucleophilic or electrophilic attacks (Mary et al., 2015).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and stability, can be determined through experimental measurements. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are useful for assessing the thermal stability and decomposition patterns of compounds. For example, TGA and DSC studies provide insights into the thermal behavior of similar compounds, helping predict their stability under various conditions (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards other chemical species, and the potential for forming hydrogen bonds or other intermolecular interactions, can be inferred from the molecular structure and functional groups present. Computational methods, including density functional theory (DFT) and molecular docking studies, are often employed to predict these properties and understand the compound's behavior in biological systems or reactions (Mary et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds with potential biological activities. For example, Govindhan et al. (2017) described the synthesis and spectroscopic characterization of a compound using click chemistry approaches, highlighting its thermal stability and structure through XRD analysis and Hirshfeld surfaces computational method (Govindhan et al., 2017). Similarly, studies like that of Puthran et al. (2019) focused on synthesizing novel Schiff bases and their antimicrobial activity, underlining the importance of structural elucidation using various spectroscopic techniques (Puthran et al., 2019).

Molecular Docking and Pharmacokinetics

Investigations into the pharmacokinetics nature of compounds through molecular docking studies are crucial in understanding their biological applications. Mary et al. (2015) explored the optimized molecular structure, vibrational frequencies, and stability of a molecule through NBO analysis and molecular docking studies to understand its role in nonlinear optics and potential as an anti-neoplastic agent (Mary et al., 2015).

Antimicrobial and Antiviral Activity

The development of compounds with antimicrobial and antiviral activities is a significant area of research. Attaby et al. (2006) synthesized heterocyclic compounds, evaluating their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, showcasing the potential therapeutic applications of synthesized molecules (Attaby et al., 2006).

Anticancer Activity

Research on compounds' anticancer activities provides insights into novel therapeutic agents. Hammam et al. (2005) synthesized novel fluoro-substituted compounds and tested them against various human cancer cell lines, indicating their potential as anticancer agents at low concentrations (Hammam et al., 2005).

properties

IUPAC Name |

1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c19-15-7-2-1-6-14(15)18-22-21-17(26-18)13-5-3-9-23(11-13)16(25)12-24-10-4-8-20-24/h1-2,4,6-8,10,13H,3,5,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNYKPHBWMSPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=N2)C3=NN=C(S3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)

![Methyl 2-[chlorosulfonyl(methyl)amino]acetate](/img/structure/B2495327.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2495329.png)

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)

![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)